N,N'-dioctylcarbamimidothioic acid

Description

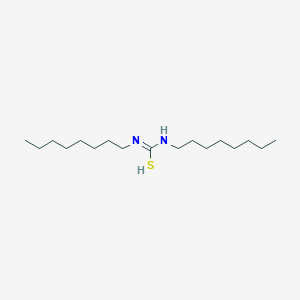

N,N'-Dioctylcarbamimidothioic acid is a thiourea derivative characterized by the substitution of both hydrogen atoms on the carbamimidothioic acid core (HN=C(SH)-NH2) with octyl (C₈H₁₇) groups. The resulting structure, (C₈H₁₇)HN-C(=S)-NH(C₈H₁₇), imparts significant hydrophobicity due to the long alkyl chains. Carbamimidothioic acids are often utilized in coordination chemistry, agrochemicals, and as intermediates in organic synthesis, where alkyl chain length modulates solubility and reactivity .

Properties

IUPAC Name |

N,N'-dioctylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGRBOULPSEYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=NCCCCCCCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=NCCCCCCCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dioctylcarbamimidothioic acid typically involves the reaction of octylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. For instance, the reaction may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of N,N’-dioctylcarbamimidothioic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-dioctylcarbamimidothioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions where the carbamimidothioic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Halogenating agents such as chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-dioctylcarbamimidothioic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-dioctylcarbamimidothioic acid exerts its effects involves the interaction of its functional groups with molecular targets. The carbamimidothioic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. The octyl chains provide hydrophobic interactions, which can influence the compound’s solubility and reactivity in different environments.

Comparison with Similar Compounds

Structural and Functional Analogues

a. N,N-Dimethylacetamidine (CAS 2909–14–0)

- Structure : CH₃C(=NH)N(CH₃)₂.

- Properties : A low-molecular-weight amidine (86.14 g/mol) with high volatility. Its short alkyl chains enhance water solubility, making it suitable for polar reaction media. Regulatory documents classify it under export-controlled precursors, suggesting applications in sensitive chemical syntheses .

b. Carbamimidothioic Acid Ester (CAS 84919-08-4)

- Structure : Aromatic substituents (phenyl, benzyl) replace alkyl groups, yielding C₂₃H₂₃N₃S₂ (405.58 g/mol).

- Properties : The aromatic rings increase rigidity and molar mass, likely enhancing UV stability and thermal resistance. Such derivatives are explored in pharmaceutical contexts, where steric bulk influences binding affinity .

c. Hypothetical N,N'-Dioctylcarbamimidothioic Acid

- Structure : Two octyl groups attached to the carbamimidothioic core.

- Calculated Properties: Molecular formula C₁₇H₃₆N₂S (300.5 g/mol). The long alkyl chains drastically reduce water solubility but improve compatibility with nonpolar solvents (e.g., hexane, toluene). This lipophilicity is advantageous in lipid-based formulations or as a corrosion inhibitor.

Comparative Data Table

Substituent Effects on Properties

- Alkyl Chain Length : Longer chains (e.g., octyl) enhance hydrophobicity and reduce reactivity in aqueous environments, favoring applications in coatings or surfactants. Shorter chains (e.g., methyl) increase volatility and solubility in polar media .

- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., phenyl) improve thermal stability and UV resistance but may introduce steric hindrance, affecting reaction kinetics. Aliphatic chains offer flexibility and better miscibility in organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.